4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile 4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile
Brand Name: Vulcanchem
CAS No.: 72888-00-7
VCID: VC21184484
InChI: InChI=1S/C12H8Cl2N2S/c13-9-2-1-3-10(14)12(9)16-11-7-17-6-8(11)4-5-15/h1-3,6-7,16H,4H2
SMILES: C1=CC(=C(C(=C1)Cl)NC2=CSC=C2CC#N)Cl
Molecular Formula: C12H8Cl2N2S
Molecular Weight: 283.2 g/mol

4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile

CAS No.: 72888-00-7

Cat. No.: VC21184484

Molecular Formula: C12H8Cl2N2S

Molecular Weight: 283.2 g/mol

* For research use only. Not for human or veterinary use.

4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile - 72888-00-7

Specification

CAS No. 72888-00-7
Molecular Formula C12H8Cl2N2S
Molecular Weight 283.2 g/mol
IUPAC Name 2-[4-(2,6-dichloroanilino)thiophen-3-yl]acetonitrile
Standard InChI InChI=1S/C12H8Cl2N2S/c13-9-2-1-3-10(14)12(9)16-11-7-17-6-8(11)4-5-15/h1-3,6-7,16H,4H2
Standard InChI Key CPSPZBZRRLXMSY-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)NC2=CSC=C2CC#N)Cl
Canonical SMILES C1=CC(=C(C(=C1)Cl)NC2=CSC=C2CC#N)Cl

Introduction

4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile is a synthetic organic compound characterized by its unique molecular structure, which includes a thiophene ring and a dichloroaniline moiety. This compound is of significant interest in various fields of research, particularly in organic synthesis and pharmaceuticals, due to its potential biological activities and structural versatility.

Synthesis and Chemical Reactivity

The synthesis of 4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile involves several steps, often starting with the preparation of the thiophene ring and subsequent introduction of the dichloroaniline group. This compound can undergo various chemical reactions, such as nucleophilic substitution and electrophilic addition, which are crucial for modifying its structure to enhance biological activity or to synthesize more complex compounds.

Biological Activity and Potential Applications

Research indicates that 4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile exhibits significant antimicrobial activity. Its structure allows it to interact effectively with biological targets, potentially inhibiting specific enzymes or disrupting cellular processes. Compounds with similar structures have shown antitumor and anti-inflammatory properties, suggesting potential therapeutic applications in these areas.

Comparison of Related Compounds

Compound NameStructural FeaturesUnique Properties
4-(Chlorophenyl)-3-thiopheneacetonitrileContains a chlorophenyl groupExhibits different antimicrobial spectrum
4-(Bromoanilino)-3-thiopheneacetonitrileContains a bromo substituentEnhanced reactivity in electrophilic substitution
5-(2,6-Dichlorophenyl)-1H-pyrrolePyrrole instead of thiophenePotentially different biological activities

Research Findings and Interaction Studies

Interaction studies involving 4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile focus on its binding affinity to various biological targets. Techniques such as spectroscopy and chromatography are often used to elucidate the mechanisms behind its biological activity. These studies guide further development of derivatives with improved efficacy.

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